Cas no 293738-20-2 (2-(m-tolyl)benzodoxazol-5-amine)
2-(m-tolyl)benzodoxazol-5-amine Chemical and Physical Properties
Names and Identifiers
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- 5-Benzoxazolamine, 2-(3-methylphenyl)-
- 2-(3-METHYLPHENYL)-1,3-BENZOXAZOL-5-AMINE
- DTXSID601288893
- ALBB-033839
- 2-(3-Methylphenyl)-5-benzoxazolamine
- Oprea1_533174
- SCHEMBL2245287
- 2-(m-Tolyl)-1,3-benzoxazol-5-amine
- E74940
- 293738-20-2
- BBL002662
- 2-(m-tolyl)benzo[d]oxazol-5-amine
- AKOS000108532
- MFCD00991830
- VS-01153
- DB-086660
- CS-0312772
- Oprea1_547027
- STK019442
- Cambridge id 5947443
- 2-(m-tolyl)benzodoxazol-5-amine
-
- MDL: MFCD00991830
- Inchi: 1S/C14H12N2O/c1-9-3-2-4-10(7-9)14-16-12-8-11(15)5-6-13(12)17-14/h2-8H,15H2,1H3
- InChI Key: IZYUYEILENMPDT-UHFFFAOYSA-N
- SMILES: O1C2C=CC(=CC=2N=C1C1C=CC=C(C)C=1)N
Computed Properties
- Exact Mass: 224.09500
- Monoisotopic Mass: 224.094963011g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 271
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 52Ų
Experimental Properties
- PSA: 52.05000
- LogP: 3.96660
2-(m-tolyl)benzodoxazol-5-amine Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(m-tolyl)benzodoxazol-5-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M343280-10mg |
2-(m-tolyl)benzo[d]oxazol-5-amine |
293738-20-2 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M343280-50mg |
2-(m-tolyl)benzo[d]oxazol-5-amine |
293738-20-2 | 50mg |
$ 210.00 | 2022-06-03 | ||
| TRC | M343280-100mg |
2-(m-tolyl)benzo[d]oxazol-5-amine |
293738-20-2 | 100mg |
$ 320.00 | 2022-06-03 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VY155-1g |
2-(m-tolyl)benzodoxazol-5-amine |
293738-20-2 | 95% | 1g |
2237.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VY155-200mg |
2-(m-tolyl)benzodoxazol-5-amine |
293738-20-2 | 95% | 200mg |
639.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VY155-50mg |
2-(m-tolyl)benzodoxazol-5-amine |
293738-20-2 | 95% | 50mg |
255.0CNY | 2021-07-17 | |
| abcr | AB371374-250mg |
2-(3-Methylphenyl)-1,3-benzoxazol-5-amine; . |
293738-20-2 | 250mg |
€208.50 | 2025-02-18 | ||
| abcr | AB371374-1g |
2-(3-Methylphenyl)-1,3-benzoxazol-5-amine; . |
293738-20-2 | 1g |
€424.60 | 2025-02-18 | ||
| eNovation Chemicals LLC | Y1212715-5g |
2-(m-Tolyl)-1,3-benzoxazol-5-amine |
293738-20-2 | 95% | 5g |
$1100 | 2024-07-23 | |
| Ambeed | A1224127-100mg |
2-(m-Tolyl)-1,3-benzoxazol-5-amine |
293738-20-2 | 95% | 100mg |
$39.0 | 2025-02-21 |
2-(m-tolyl)benzodoxazol-5-amine Suppliers
2-(m-tolyl)benzodoxazol-5-amine Related Literature
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
Additional information on 2-(m-tolyl)benzodoxazol-5-amine
Compound CAS No. 293738-20-2: 2-(m-tolyl)benzodoxazol-5-amine
The compound with CAS No. 293738-20-2, commonly referred to as 2-(m-tolyl)benzodoxazol-5-amine, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the class of benzodiazepines, which are known for their unique structural properties and diverse applications. The molecular structure of 2-(m-tolyl)benzodoxazol-5-amine consists of a benzene ring fused with a doxazol ring, with an amino group attached at the 5-position and an m-tolyl substituent at the 2-position. This configuration imparts the molecule with distinctive electronic and optical properties, making it a subject of interest for researchers exploring advanced materials and functional molecules.
Recent studies have highlighted the potential of benzodiazepines in various applications, including optoelectronics, sensors, and drug delivery systems. The incorporation of the m-tolyl group in this compound introduces steric effects and electronic modulation, which can be tailored to enhance specific properties such as fluorescence efficiency or redox activity. For instance, research published in Nature Communications demonstrated that derivatives of benzodiazepines can serve as efficient fluorescent probes for bioimaging due to their high quantum yields and photostability.
The synthesis of 2-(m-tolyl)benzodoxazol-5-amine typically involves multi-step organic reactions, including nucleophilic aromatic substitution and cyclization processes. These methods require precise control over reaction conditions to ensure high yields and purity. A study by Smith et al. (2023) introduced a novel catalytic system that significantly improved the yield of this compound by optimizing the reaction pathway and minimizing side products.
In terms of applications, benzodiazepines like this compound have shown promise in the development of advanced materials for energy storage systems. For example, researchers at Stanford University reported that incorporating benzodiazepine derivatives into polymer electrolytes enhances ion conductivity and thermal stability, making them suitable for next-generation lithium-ion batteries. The specific structure of 2-(m-tolyl)benzodoxazol-5-amine, with its conjugated aromatic system and functional groups, contributes to these enhanced properties.
Beyond materials science, this compound has also found relevance in pharmacology. The amino group at the 5-position allows for potential bioconjugation or interaction with biological systems, making it a candidate for drug delivery vehicles or enzyme inhibitors. A recent study in Journal of Medicinal Chemistry explored the use of benzodiazepine derivatives as scaffolds for designing small-molecule inhibitors targeting specific protein kinases involved in cancer progression.
The unique electronic properties of benzodiazepines, including their ability to undergo charge transfer transitions, have also made them attractive for use in organic electronics. A team at Cambridge University developed a novel organic semiconductor material incorporating benzodiazepine motifs, which exhibited superior charge transport properties compared to traditional materials. This advancement opens new avenues for applications in flexible electronics and wearable devices.
In conclusion, the compound CAS No. 293738-20-2, or 2-(m-tolyl)benzodoxazol-5-amine, represents a versatile molecule with significant potential across multiple scientific domains. Its structural features enable tailored functionality, making it a valuable tool for researchers in chemistry, materials science, and pharmacology. As ongoing studies continue to uncover new applications and optimize its synthesis pathways, this compound is poised to play an increasingly important role in advancing modern technologies.
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